molecular formula C13H14BrNO4 B3222851 Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate CAS No. 121565-03-5

Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate

Cat. No.: B3222851
CAS No.: 121565-03-5
M. Wt: 328.16 g/mol
InChI Key: AEAGBEWRNIFMFJ-UHFFFAOYSA-N
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Description

Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate is a synthetic organic compound belonging to the benzoxazine class. It features a benzoxazine ring, a versatile structure known for its stability and reactivity in various synthetic applications. The presence of bromine and methyl groups further enhances its potential for diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate typically involves a multi-step process. One common method starts with the bromination of 2-(8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid using bromine in the presence of a solvent like acetic acid. The resulting brominated intermediate is then esterified with ethanol under acidic conditions to form the desired ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and precise control over reaction conditions. Automated systems can streamline the bromination and esterification steps, ensuring consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : The compound can be reduced using agents such as lithium aluminium hydride, particularly targeting the carbonyl groups.

  • Substitution: : The bromine atom allows for nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Lithium aluminium hydride in dry ether.

  • Substitution: : Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethylformamide.

Major Products

  • Oxidation: : Conversion to corresponding carboxylic acids.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Generation of new compounds with varied functional groups.

Scientific Research Applications

Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate is valuable in several fields:

  • Chemistry: : It serves as a building block for complex organic molecules, particularly in the synthesis of benzoxazine derivatives.

  • Biology: : Its derivatives are used to investigate biological pathways and enzyme mechanisms.

  • Medicine: : Potential pharmaceutical applications, including as intermediates in drug synthesis.

  • Industry: : Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate's effects are primarily related to its structural features. The benzoxazine ring can interact with various molecular targets, including enzymes and receptors, potentially altering their activity. The bromine atom and other substituents can enhance binding specificity and reactivity, affecting pathways involved in biochemical processes.

Comparison with Similar Compounds

Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate stands out due to its unique combination of a bromine atom and benzoxazine ring. Similar compounds include:

  • Ethyl 2-(6-chloro-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate: : Similar structure with chlorine instead of bromine.

  • Ethyl 2-(6-fluoro-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate: : Fluorine substituent providing different reactivity and applications.

  • Ethyl 2-(6-iodo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate: : Iodine-substituted variant with unique chemical properties.

This compound's distinct bromine and methyl groups offer a balance of stability and reactivity, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

ethyl 2-(6-bromo-8-methyl-3-oxo-1,4-benzoxazin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4/c1-3-18-12(17)6-15-10-5-9(14)4-8(2)13(10)19-7-11(15)16/h4-5H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAGBEWRNIFMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)COC2=C1C=C(C=C2C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate
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Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate
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Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate
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Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate
Reactant of Route 5
Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate

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